molecular formula C8H11NO2 B11918561 (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B11918561
M. Wt: 153.18 g/mol
InChI Key: FCYFJGGJCJDCPB-BWBBJGPYSA-N
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Description

(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a conformationally constrained bicyclic amino acid featuring a norbornene scaffold (bicyclo[2.2.1]heptene) with defined stereochemistry. This compound is characterized by a rigid bicyclic framework, an exo-oriented amino group at position 3, and a carboxylic acid moiety at position 2. Its stereochemical configuration significantly influences its physicochemical properties and biological interactions, making it valuable in drug design and peptide mimetics.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7+/m1/s1

InChI Key

FCYFJGGJCJDCPB-BWBBJGPYSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@H]2C(=O)O)N

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The purification process often involves crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often require specific solvents and temperatures to optimize the reaction yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit significant antimicrobial properties. For instance, structural analogues have shown effectiveness against a range of bacteria, including extended-spectrum beta-lactamase-producing strains . The mode of action is primarily through the inhibition of cell wall synthesis, leading to bacterial cell death.

Antitumor Potential

Studies have highlighted the potential of this compound and its derivatives as antitumor agents. The structural features allow for interaction with microtubules, which are critical targets in cancer therapy . The ability to selectively kill cancer cells while sparing normal cells is a significant advantage in developing new anticancer drugs.

Organic Synthesis Applications

The unique structure of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it a valuable intermediate in organic synthesis. It can be used to create various derivatives that may possess improved pharmacological properties or different biological activities .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and functional group modifications. These synthetic routes are crucial for producing derivatives that can be tested for enhanced biological activities .

Case Studies and Research Findings

Several studies have documented the biological evaluation of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its analogues:

StudyFocusFindings
PLOS ONE StudyAntimicrobial ActivityDemonstrated effectiveness against various bacterial strains; potential for clinical applications in treating infections .
Cancer ResearchAntitumor ActivityShowed selective cytotoxicity towards cancer cells with minimal effects on normal cells; promising for further development as an anticancer agent .
Synthetic PathwaysOrganic SynthesisHighlighted the versatility of the compound in creating derivatives through established synthetic methods .

Mechanism of Action

The mechanism of action of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Bridge Size and Ring Strain

The bicyclo[2.2.1]heptene system (norbornene) exhibits greater ring strain compared to larger bicyclic frameworks like bicyclo[2.2.2]octene. This strain enhances reactivity and influences binding affinity in biological systems.

Compound Bicyclic System Molecular Formula Molecular Weight Key Feature
Target Compound [2.2.1] C₈H₁₁NO₂ 153.18 g/mol High ring strain, rigid conformation
(1S,2S,3S,4R)-3-Amino-[2.2.2]oct-5-ene-2-carboxylic Acid [2.2.2] C₉H₁₃NO₂ 167.09 g/mol Reduced strain, increased flexibility
Saturated Analogues (e.g., bicyclo[2.2.1]heptane) [2.2.1] C₈H₁₃NO₂ ~155.19 g/mol Loss of π-electrons, altered hydrophobicity

Impact : The [2.2.1] system’s strain enhances its utility in Diels-Alder reactions and as a rigid scaffold in peptide mimics, whereas [2.2.2] systems offer flexibility for accommodating larger binding pockets .

Stereochemical Variations

Stereochemistry at the amino and carboxyl positions critically modulates biological activity and synthetic applications.

Compound Stereochemistry Optical Activity ([α]D²⁰) Biological Relevance
(1S,2S,3R,4R)-Isomer (HCl salt) 3R-amino, 2S-carboxyl + (specific value N/A) Precursor for kinase inhibitors
(1S,2S,3S,4R)-Target Compound 3S-amino, 2S-carboxyl Data not reported Potential for helical β-peptide design
(1R,2R,3S,4S)-Isomer (HCl salt) 3S-amino, 2R-carboxyl – (specific value N/A) Inactive against c-Met kinase

Impact : The (1S,2S,3R,4R)-isomer hydrochloride (CAS 202187-27-7) is commercially available for drug discovery, while stereochemical mismatches (e.g., 3R vs. 3S) can render compounds inactive in specific targets, as seen in kinase inhibition studies .

Functional Group Modifications

Derivatization of the amino or carboxyl groups alters solubility, stability, and target engagement.

Compound Functionalization Application
Boc-protected Derivative (e.g., rac-(1S,2R,3S,4R)-3-Boc-amino) tert-Butoxycarbonyl (Boc) Intermediate for solid-phase peptide synthesis
Hydrochloride Salt (e.g., CAS 1242184-44-6) Protonated amino group Improved crystallinity for X-ray studies
Amide Derivatives (e.g., phenylcarbamoyl) Enhanced lipophilicity Probing enzyme active sites

Impact : Hydrochloride salts (e.g., sc-287397) are preferred for storage and handling, while amide derivatives (e.g., 2k in ) enable structure-activity relationship studies in medicinal chemistry .

Biological Activity

(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid characterized by its unique stereochemistry and functional groups, which include an amine and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and peptide synthesis.

Structure and Composition

  • Molecular Formula : C₈H₁₁NO₂
  • Molecular Weight : 153.18 g/mol
  • CAS Number : 92511-32-5
  • Melting Point : 261–263 °C

The compound's bicyclic structure allows for specific interactions with biological macromolecules, contributing to its biological activity.

Synthesis

The synthesis of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves:

  • Preparation of the bicyclic core from norbornene derivatives.
  • Introduction of functional groups through amination and amidation reactions.
  • Controlled reaction conditions to maintain desired stereochemistry.

The biological activity of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The amine and carboxylic acid groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
  • Peptide Mimetic Properties : The compound can stabilize helical structures in peptides, making it a candidate for developing peptide mimetics that can modulate biological responses.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

  • Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects on cancer cells by interfering with cellular processes such as DNA replication and protein synthesis.
    • A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in B16 melanoma models at submicromolar concentrations .
  • Enantioselective Catalysis : The compound has been investigated for its role as an enantioselective catalyst in organic synthesis, showing promise in synthesizing chiral compounds with high selectivity.
  • Peptide Structure Stabilization : Studies using nuclear magnetic resonance (NMR) spectroscopy revealed that the incorporation of this amino acid into peptides resulted in enhanced structural stability and specific helical conformations .

Case Study 1: Cytotoxicity Against Cancer Cells

A study conducted on various analogs of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid found that certain derivatives exhibited potent cytotoxicity against B16 melanoma cells. The results indicated a dose-dependent response with IC50 values in the submicromolar range.

CompoundIC50 (µM)Mechanism
Derivative A0.5DNA Interference
Derivative B0.8Protein Synthesis Inhibition
Derivative C0.6Apoptosis Induction

Case Study 2: Peptide Mimetic Development

In a series of experiments aimed at developing peptide mimetics using (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, researchers found that peptides containing this amino acid demonstrated increased resistance to enzymatic degradation while maintaining biological activity.

PeptideStability (hours)Biological Activity
Peptide 112Active
Peptide 224Active
Peptide 316Inactive

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